molecular formula C10H11BrN2O B1415236 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide CAS No. 2123438-27-5

5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide

Cat. No.: B1415236
CAS No.: 2123438-27-5
M. Wt: 255.11 g/mol
InChI Key: JFZIXARQFCWQMM-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a bromine atom at the 5-position and an amide group at the 2-position of the isoquinoline ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide typically involves the following steps:

    Bromination: The starting material, 3,4-dihydroisoquinoline, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.

    Amidation: The brominated intermediate is then reacted with an appropriate amine to introduce the carboxylic acid amide group at the 2-position. This step often requires the use of coupling reagents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and amidation steps.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline ring, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide.

    Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or sodium methoxide under mild conditions.

Major Products:

    Oxidation: Isoquinoline derivatives.

    Reduction: 3,4-Dihydro-1H-isoquinoline-2-carboxylic acid amide.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its role as a building block for drugs targeting neurological disorders and cardiovascular diseases.

    Industry: It serves as a precursor in the manufacture of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

    Chemical Reactivity: The bromine atom and the amide group provide reactive sites for further chemical transformations, enabling the synthesis of diverse derivatives with tailored properties.

Comparison with Similar Compounds

    5-Bromoisoquinoline: Lacks the dihydro and carboxylic acid amide groups, making it less versatile in certain chemical reactions.

    3,4-Dihydroisoquinoline-2-carboxylic acid amide: Lacks the bromine atom, which reduces its reactivity in substitution reactions.

    5-Chloro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.

Uniqueness: 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid amide is unique due to the combination of the bromine atom and the amide group, which provides a balance of reactivity and stability

Properties

IUPAC Name

5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-9-3-1-2-7-6-13(10(12)14)5-4-8(7)9/h1-3H,4-6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZIXARQFCWQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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